molecular formula C7H10N2O3 B13107627 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) CAS No. 52280-99-6

4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI)

Cat. No.: B13107627
CAS No.: 52280-99-6
M. Wt: 170.17 g/mol
InChI Key: WSKLRHZAIHGLDW-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) (CAS: 52280-99-6) is a heterocyclic compound featuring a pyrimidinone core substituted with methoxy groups at positions 2 and 6 and a methyl group at position 3. Its molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol . The compound’s structure (Figure 1) confers unique physicochemical properties, including moderate lipophilicity (predicted LogP: ~0.332) and hydrogen-bonding capacity from the methoxy groups. It is synthesized via methylation of 2,6-dimethoxypyrimidine followed by cyclization . Applications span antimicrobial research, enzyme inhibition studies, and cosmetic formulations due to its bioactivity and stability .

Properties

CAS No.

52280-99-6

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2,4-dimethoxy-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O3/c1-4-5(10)8-7(12-3)9-6(4)11-2/h1-3H3,(H,8,9,10)

InChI Key

WSKLRHZAIHGLDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,6-dimethoxypyrimidine and methylating agents.

    Methylation: The methylation of 2,6-dimethoxypyrimidine is carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidinone ring. This step may involve the use of a strong acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidinone analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) exhibit antimicrobial properties. For instance, derivatives of pyrimidinones have been studied for their efficacy against various pathogens, including bacteria and fungi. A notable patent (WO1999052881A1) outlines the use of pyrimidinone derivatives in controlling pathogenic fungi and insects, suggesting potential applications in agricultural biotechnology as well as in medicinal chemistry for developing antifungal agents .

Enzyme Inhibition Studies

Studies have focused on the interaction of this compound with biological targets such as enzymes and receptors. Techniques like molecular docking and binding affinity assays are employed to elucidate its mechanisms of action. The potential for enzyme inhibition can lead to therapeutic applications in treating diseases where specific enzymes play a crucial role.

Synthesis of Complex Molecules

The compound serves as a precursor in synthesizing more complex pharmaceutical agents. Its ability to undergo various chemical reactions allows chemists to create novel compounds with enhanced biological activities.

Skin Care Formulations

4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) is being explored for its potential use in cosmetic formulations. Its properties may enhance skin hydration and improve the stability of topical products. Recent studies highlight the importance of formulation design in developing effective cosmetic products that utilize active ingredients like this pyrimidinone derivative .

Anti-Aging Products

Given its favorable solubility and potential bioactivity, this compound could be integrated into anti-aging formulations aimed at improving skin texture and elasticity. The incorporation of such compounds into cosmetic products can enhance their efficacy and consumer appeal.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) LogP Key Features
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) 2,6-OCH₃; 5-CH₃ C₇H₁₀N₂O₃ 170.17 ~0.332 High methoxy substitution enhances hydrogen bonding; methyl improves lipophilicity .
5-Amino-2-ethoxy-4(1H)-pyrimidinone (CAS: 72410-44-7) 2-OCH₂CH₃; 5-NH₂ C₆H₉N₃O₂ 155.16 0.332 Ethoxy group increases lipophilicity; amino group enables hydrogen bonding .
6-Hydroxy-5-methyl-4(1H)-pyrimidinone (CAS: 18337-63-8) 6-OH; 5-CH₃ C₅H₆N₂O₂ 126.11 -0.56 Hydroxyl group enhances solubility; lower molecular weight reduces steric hindrance .
5-Amino-6-chloro-4(1H)-pyrimidinone (CAS: 3137-60-8) 5-NH₂; 6-Cl C₄H₄ClN₃O 145.55 0.79 Chlorine substituent increases electrophilicity; potential for nucleophilic substitution .
Ethirimol (CAS: 23947-60-6) 2-NHCH₂CH₃; 5-C₄H₉; 6-CH₃ C₁₁H₁₉N₃O 209.29 2.12 Bulky substituents (butyl, ethylamino) enhance fungicidal activity .

Key Observations :

  • Methoxy vs.
  • Methyl vs. Amino/Chloro: The 5-CH₃ group in the target compound offers steric bulk without polar interactions, contrasting with 5-NH₂ (hydrogen bonding) or 6-Cl (electrophilic reactivity) in analogs .
  • Hydroxyl vs. Methoxy: The hydroxyl group in 6-hydroxy-5-methyl-4(1H)-pyrimidinone increases solubility but reduces stability compared to methoxy-substituted derivatives .
Antimicrobial Activity
  • Target Compound : Exhibits moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 32–128 µg/mL) .
  • 5-Amino-2-ethoxy Analog: Shows enhanced antifungal activity due to the ethoxy group’s lipophilicity, facilitating membrane penetration .
  • Ethirimol : A commercial fungicide with broad-spectrum activity attributed to its bulky substituents, which inhibit fungal sterol biosynthesis .
Enzyme Inhibition
  • The target compound’s methoxy groups enable selective inhibition of enzymes like cytochrome P450, whereas 5-amino-6-chloro derivatives exhibit stronger interactions with DNA repair enzymes due to electrophilic chlorine .
Agricultural and Cosmetic Uses
  • The target compound’s stability and solubility make it suitable for anti-aging formulations, unlike hydroxylated analogs prone to oxidation .

Biological Activity

4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl- (9CI), is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various research studies and sources to provide a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C_7H_10N_2O_3
  • Molecular Weight : 158.17 g/mol
  • CAS Number : 20865-34-3

Structure

The structure of 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl- (9CI) features a pyrimidine ring with two methoxy groups and a methyl group at specific positions, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinones exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-, possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 32-128 µg/mL for these strains, suggesting moderate antibacterial efficacy.

Anticancer Properties

4(1H)-Pyrimidinone derivatives have shown promise in cancer treatment. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. For instance, one study reported a significant reduction in cell viability (up to 70%) at concentrations of 50 µM after 48 hours of treatment.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been identified as a weak inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. Inhibition studies showed that the compound could reduce enzyme activity by approximately 40% at concentrations around 100 µM.

Neuroprotective Effects

Recent investigations have suggested that 4(1H)-Pyrimidinone may exert neuroprotective effects. Animal models of neurodegenerative diseases treated with this compound exhibited reduced markers of oxidative stress and inflammation in brain tissues. These findings indicate potential applications in conditions such as Alzheimer's disease.

Case Study 1: Anticancer Activity

In a clinical trial involving patients with advanced solid tumors, a derivative of 4(1H)-Pyrimidinone was administered as part of a combination therapy. The trial reported an overall response rate of 36%, with some patients achieving partial responses lasting several months. Adverse effects were manageable, primarily consisting of mild gastrointestinal disturbances.

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial effects of various pyrimidinone derivatives against resistant bacterial strains. The results indicated that modifications to the methoxy groups significantly enhanced antimicrobial potency, with certain derivatives achieving MIC values lower than those observed for standard antibiotics.

Table: Summary of Biological Activities

Biological ActivityTypeObserved EffectReference
AntimicrobialBacterial InhibitionMIC: 32-128 µg/mL
AnticancerApoptosis InductionCell viability reduction by 70%
Enzyme InhibitionDHFR Inhibition40% reduction in activity
NeuroprotectionOxidative Stress ReductionReduced markers in brain tissue

Q & A

Q. Table 1: Comparative Toxicity of Pyrimidinone Derivatives

CompoundRouteLD50 (mg/kg)SpeciesReference
2-ThiothymineOral112Mouse
Dimethirimol (Analog)Subcutaneous550Mouse
5-Hydroxypyrimidin-4(3H)-oneIntraperitoneal250Rat

Q. Table 2: Key NMR Shifts for Pyrimidinone Derivatives

Proton Positionδ (ppm)MultiplicityReference
C2-OCH33.82Singlet
C6-OCH33.95Singlet
C5-CH32.45Singlet

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